

A Comprehensive Technical Guide to 2-Nitro-p-phenylenediamine

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Compound of Interest

Compound Name: 2-Nitro-P-phenylenediamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Nitro-p-phenylenediamine** (2-NPPD), a chemical compound of significant interest in pharmaceutical synthesis and cosmetology. This document consolidates critical data on its molecular characteristics, physicochemical properties, synthesis, and analytical determination, tailored for a scientific audience.

Core Molecular and Physical Properties

2-Nitro-p-phenylenediamine, systematically named 2-nitro-1,4-benzenediamine, is an organic compound with the molecular formula $C_6H_7N_3O_2$.^{[1][2]} It is recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents and as a component in hair dye formulations.^{[3][4]}

- Molecular Formula: $C_6H_7N_3O_2$ ^{[1][2][5]}
- Molecular Weight: 153.14 g/mol ^{[1][2][6][7][8]}
- Synonyms: 2-Nitro-1,4-phenylenediamine, 1,4-Diamino-2-nitrobenzene, C.I. 76070^{[2][3][9]}
- InChI Key: HVHNMNGARPCGGD-UHFFFAOYSA-N
- CAS Number: 5307-14-2^{[1][6]}

The structure consists of a benzene ring substituted with two amino groups in a para arrangement and a nitro group at the ortho position to one of the amino groups.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2-Nitro-p-phenylenediamine**, compiled from various sources for easy reference and comparison.

Property	Value	Reference(s)
Physical Form	Reddish-brown to almost black crystalline powder. [4] [5] [8] [9]	
Melting Point	135 - 140 °C	[1] [2] [5] [6]
Boiling Point	250 - 385.40 °C (estimated)	[2] [5]
Density	0.769 - 1.368 g/cm ³ (at 20°C)	[1] [4]
Water Solubility	<0.1 g/100 mL at 22 °C; 960 mg/L at 28.6 °C	[1] [4]
Vapor Pressure	5.6 x 10 ⁻⁵ mmHg (at 25 °C)	[4] [5]
Flash Point	157.98 - 189 °C	[1] [2] [5]
Log Kow (Octanol/Water)	0.53 (estimated)	[4]

Experimental Protocols

This section details established methodologies for the synthesis and analysis of **2-Nitro-p-phenylenediamine**, providing a foundation for laboratory application.

Protocol 1: Synthesis of 2-Nitro-p-phenylenediamine

This protocol describes a three-step synthesis starting from 1,4-p-phenylenediamine sulfate.[\[3\]](#)
[\[9\]](#)

Step 1: Synthesis of N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine

- To a reactor, add 0.5 moles of 1,4-p-phenylenediamine sulfate, 1.1 moles of trifluoroacetic anhydride, 1.6 moles of triethylamine, and 250 ml of dichloromethane.
- Stir the mixture at room temperature for 1 hour.
- Following the reaction, process the mixture to isolate N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine.

Step 2: Nitration to N¹,N⁴-ditrifluoroacetyl-**2-nitro-p-phenylenediamine**

- Add the N¹,N⁴-ditrifluoroacetyl-p-phenylenediamine (0.2 moles) obtained from the previous step to 300 ml of acetic anhydride to form a suspension.
- Stir the suspension thoroughly.
- Add 25 ml of concentrated nitric acid dropwise to the reaction system at room temperature.
- Continue stirring for 6 hours after the addition is complete.
- Filter the reaction solution. Wash the filter cake with 200 ml of water and then with 200 ml of ethyl acetate.
- Dry the product to obtain N¹,N⁴-ditrifluoroacetyl-**2-nitro-p-phenylenediamine**.

Step 3: Hydrolysis to **2-Nitro-p-phenylenediamine**

- In a reactor, combine 36.3 grams of the N¹,N⁴-ditrifluoroacetyl-**2-nitro-p-phenylenediamine** from Step 2, 53 grams of sodium carbonate, and 400 ml of water.
- Heat the mixture to reflux for 1 hour.
- After the reaction is complete, cool the system to room temperature.
- Use suction filtration to collect the product, **2-nitro-p-phenylenediamine**. The product is a red-black solid with a melting point of 136-137°C.[3]

Protocol 2: Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of **2-Nitro-p-phenylenediamine** in hair dye formulations.[\[10\]](#)

1. Sample Preparation:

- Extract a known weight of the hair dye sample with a 1:1 mixture of ethanol and water.

2. Chromatographic Conditions:

- Column: Auqo-C18
- Mobile Phase: Gradient elution with:
 - Eluent A: 10 mol·L⁻¹ citric acid + 10 mol·L⁻¹ sodium octanesulfonate, pH 2.6
 - Eluent B: Acetonitrile
 - Gradient: 75:25 (A:B)
- Detector: Diode Array Detector (DAD)
- Detection Wavelength: 410 nm

3. Quantification:

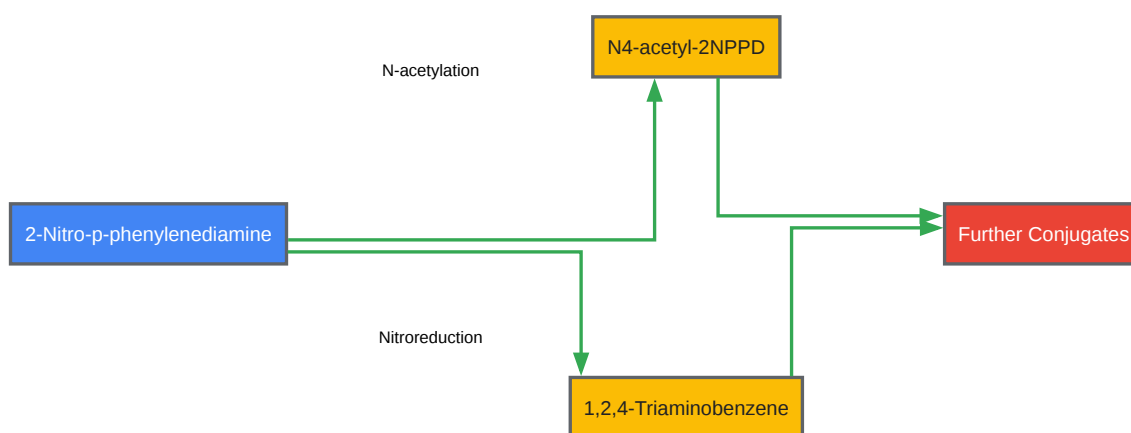
- Establish a linearity range, typically between 2.4-240 mg·L⁻¹.
- The limit of detection (LOD) is approximately 0.7 mg·L⁻¹ (based on a signal-to-noise ratio of 3).
- Standard addition method can be used for recovery tests in the sample matrix, with expected recoveries in the range of 90.4%-99.4%.[\[10\]](#)

Metabolism and Biological Pathways

2-Nitro-p-phenylenediamine undergoes metabolic transformation in biological systems. Understanding these pathways is crucial for toxicological assessment and drug development. In both human and rat skin, 2-NPPD is metabolized to triaminobenzene and N⁴-acetyl-2NPPD. [8][11][12] A sulfated metabolite has also been observed in rat skin.[8][12] The metabolic process involves two primary pathways: N-acetylation of an amino group and reduction of the nitro group.[11]

Visualizing the Metabolic Pathway

The following diagram, generated using the DOT language, illustrates the primary metabolic pathways of **2-Nitro-p-phenylenediamine**.



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Caption: Metabolic conversion of **2-Nitro-p-phenylenediamine**.

This guide serves as a foundational resource for professionals engaged in research and development involving **2-Nitro-p-phenylenediamine**. The compiled data and protocols are intended to facilitate further investigation and application of this versatile compound.

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